2-Amino-4-(hydroxymethyl)-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
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Overview
Description
2-Amino-4-(hydroxymethyl)-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 2-Amino-4-(hydroxymethyl)-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile can be achieved through several methods. One common synthetic route involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is favored for its efficiency and simplicity. Industrial production methods often utilize similar condensation reactions but may employ different catalysts and solvents to optimize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include thioglycolic acid, phosphorus pentasulfide, and various bases . For example, the reaction with thioglycolic acid can produce thiazole derivatives, while reactions under basic conditions can lead to the formation of pyrano[2,3-d]thiazole and thiazolo[4,5-d]thiazole derivatives . These reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired products are formed.
Scientific Research Applications
2-Amino-4-(hydroxymethyl)-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an anticancer, anti-inflammatory, and antimicrobial agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development . Additionally, it is used in the development of organic semiconductors and other advanced materials .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and signaling pathways involved in cell proliferation . The compound’s anti-inflammatory effects are likely due to its interaction with inflammatory mediators and receptors . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Compared to other thiophene derivatives, 2-Amino-4-(hydroxymethyl)-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile stands out due to its unique structure and diverse biological activities . Similar compounds include 2-aminothiophene, 2-aminothiazole, and various substituted thiophenes . Each of these compounds has its own set of applications and biological activities, but the presence of the hydroxymethyl and carbonitrile groups in this compound provides it with distinct properties and advantages in certain applications .
Properties
Molecular Formula |
C11H14N2OS |
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Molecular Weight |
222.31 g/mol |
IUPAC Name |
2-amino-4-(hydroxymethyl)-4-methyl-6,7-dihydro-5H-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C11H14N2OS/c1-11(6-14)4-2-3-8-9(11)7(5-12)10(13)15-8/h14H,2-4,6,13H2,1H3 |
InChI Key |
MYDATHOMVLYAOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2=C1C(=C(S2)N)C#N)CO |
Origin of Product |
United States |
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